N-Desethyl Milnacipran

Description

Properties

IUPAC Name |

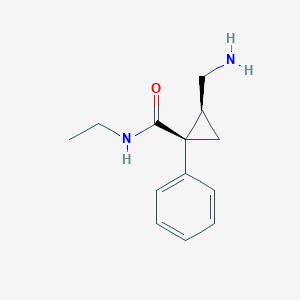

(1R,2S)-2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUMJGXPDEXSQ-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105310-07-4 | |

| Record name | N-Desethyl milnacipran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105310074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYL MILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM9921F76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Desethyl Milnacipran chemical structure and properties

An In-Depth Technical Guide to N-Desethyl Milnacipran: Structure, Properties, and Analysis

Introduction

This compound is the primary human metabolite of Milnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used in the management of fibromyalgia and major depressive disorder.[1][2][3] As a key component in the pharmacokinetic profile of Milnacipran, a thorough understanding of this compound's chemical and pharmacological properties is essential for researchers, medicinal chemists, and drug metabolism scientists. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, metabolic pathway, and analytical methodologies for its quantification.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in characterizing any pharmaceutical compound or its metabolite is to establish its precise chemical identity and physical properties. These parameters govern its behavior in both biological systems and analytical assays.

Chemical Structure and Identification

This compound is formed via the metabolic N-dealkylation of one of the ethyl groups from the amide moiety of Milnacipran.[4] Its core structure retains the phenylcyclopropane carboxamide scaffold crucial to the parent drug's activity.

Key identifiers for this compound are summarized in the table below:

| Identifier | Value | Source(s) |

| IUPAC Name | cis-(1R,2S)-2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide | [5][6] |

| CAS Number | 105310-07-4 | [5][6][7][8] |

| Molecular Formula | C₁₃H₁₈N₂O | [5][6][7] |

| Molecular Weight | 218.29 g/mol | [6][7] |

| Synonyms | F 2800, N-Deethylated Milnacipran, cis-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide | [7][9] |

| Parent Drug | Milnacipran | [5][10] |

Note on Stereochemistry: Milnacipran is a racemic mixture of two cis-isomers: (1S, 2R)-dextromilnacipran and (1R, 2S)-levomilnacipran.[3] The IUPAC name for this compound specifies the (1R, 2S) conformation, corresponding to the metabolite of levomilnacipran.[5][6] However, as Milnacipran is administered as a racemate, both enantiomers of this compound are expected to be formed in vivo.

Physicochemical Properties

The physicochemical properties of a metabolite are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing appropriate analytical methods.

| Property | Value | Source(s) |

| Physical Form | The hydrochloride salt is described as a pale yellow oil. | [11] |

| XLogP3-AA (Predicted) | 0.8 | [6] |

| Topological Polar Surface Area | 55.1 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Note on Experimental Data: Specific experimental data for properties like pKa and aqueous solubility are not widely published for this compound itself. The solubility of the parent drug, Milnacipran HCl, is approximately 10 mg/mL in PBS (pH 7.2) and higher in organic solvents like ethanol and DMSO.[12]

Part 2: Metabolism and Pharmacological Relevance

Metabolic Pathway of Milnacipran to this compound

Milnacipran undergoes limited metabolism in humans, with a significant portion of the drug excreted unchanged.[13][14] The primary metabolic transformation is N-dealkylation, catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, with minor contributions from other CYP isozymes.[1][4] This process removes one of the N-ethyl groups to form this compound.

This metabolite accounts for approximately 8% to 10% of an administered Milnacipran dose that is excreted in the urine.[2][15][16] Further metabolism can occur, including conjugation of the N-desethyl metabolite with glucuronic acid.[1][17]

Caption: Metabolic conversion of Milnacipran to this compound.

Pharmacological Activity

A crucial aspect of metabolite characterization is determining its pharmacological activity relative to the parent compound. Current literature indicates that the metabolites of Milnacipran, including this compound, are considered pharmacologically inactive.[13] The parent drug, Milnacipran, is the primary contributor to the therapeutic effect.[14] This lack of activity is significant, as it simplifies the pharmacokinetic-pharmacodynamic (PK/PD) modeling of Milnacipran and reduces the risk of drug-drug interactions or off-target effects from its metabolites.

Part 3: Analytical Methodologies

Accurate quantification of this compound is vital for pharmacokinetic studies, drug metabolism research, and quality control of the parent active pharmaceutical ingredient (API). As a known metabolite and potential impurity, robust analytical methods are required.

Reference Standards and Internal Standards

High-purity this compound is available as a reference standard, which is essential for analytical method development, validation, and quality control applications.[5][18] For quantitative bioanalysis using mass spectrometry, a stable isotope-labeled internal standard, such as this compound-D5, is commonly employed to ensure accuracy and precision by correcting for matrix effects and extraction variability.[10][19]

Chromatographic Analysis Workflow

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of Milnacipran and its related substances, including this compound.[20][21] The method typically involves separation on a C18 column with detection by UV spectroscopy or mass spectrometry (LC-MS) for higher sensitivity and specificity, especially in biological matrices.

Caption: General workflow for the quantitative analysis of this compound.

Exemplar Experimental Protocol: UPLC-MS/MS Quantification

The following protocol is a representative, self-validating system for the quantification of this compound in human plasma. The inclusion of an isotope-labeled internal standard is critical for ensuring trustworthiness and accuracy.

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a primary stock solution of this compound reference standard (1 mg/mL) in methanol.

-

Prepare a working internal standard (IS) solution of this compound-D5 (100 ng/mL) in methanol.

-

Serially dilute the primary stock solution to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations) by spiking into control human plasma.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (unknown, standard, or QC), add 20 µL of the IS working solution.

-

Vortex briefly, then add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

3. UPLC-MS/MS Instrumentation and Conditions:

-

Chromatographic System: Waters ACQUITY UPLC or equivalent.

-

Column: Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex QTRAP 6500 or equivalent triple quadrupole.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions (example):

-

This compound: Q1: 219.1 -> Q3: 202.1

-

This compound-D5 (IS): Q1: 224.1 -> Q3: 207.1

-

4. Data Analysis and Validation:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Quantify unknown samples and QCs against the calibration curve.

-

The method's accuracy and precision are validated by ensuring the calculated concentrations of the QC samples are within ±15% of their nominal values.

Conclusion

This compound is a structurally defined and pharmacologically inactive primary metabolite of Milnacipran. Its formation via CYP3A4-mediated N-dealkylation is a key clearance pathway for the parent drug. Understanding its properties is fundamental for comprehensive pharmacokinetic modeling and for the development of robust bioanalytical methods. The analytical workflows and protocols described herein provide a framework for its accurate quantification, ensuring data integrity in both preclinical and clinical research settings.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65833, Milnacipran. [Link][1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 59929, this compound. [Link][6]

-

Pharmaffiliates. Product Name : this compound Hydrochloride. [Link][11]

-

ResearchGate. Milnacipran: An antidepressant with dual selectivity of action on noradrenaline and serotonin uptake. [Link][4]

-

Pharmaffiliates. milnacipran hydrochloride and its Impurities. [Link][22]

-

ResearchGate. Pharmacology and Pharmacokinetics of milnacipran. [Link][15]

-

PubMed Central. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia. [Link][13]

-

PubMed. Excretion and metabolism of milnacipran in humans after oral administration of milnacipran hydrochloride. [Link][16]

-

Drugs.com. Milnacipran: Package Insert / Prescribing Information / MOA. [Link][2]

-

MDPI. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. [Link][17]

-

PubMed Central. Chirality of antidepressive drugs: an overview of stereoselectivity. [Link][3]

-

Journal of Chemical and Pharmaceutical Research. Method development and validation for determination and quantitative estimation of impurities in milnacipran hydrochloride by liquid chromatography technique. [Link][20]

-

PubMed. Pharmacology and pharmacokinetics of milnacipran. [Link][14]

-

PubMed. Determination of milnacipran, a serotonin and noradrenaline reuptake inhibitor, in human plasma using liquid chromatography with spectrofluorimetric detection. [Link][24]

-

Scirp.org. A Stability Indicating U-HPLC Method for Milnacipran in Bulk Drugs and Pharmaceutical Dosage Forms. [Link][21]

Sources

- 1. Milnacipran | C15H22N2O | CID 65833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Milnacipran: Package Insert / Prescribing Information / MOA [drugs.com]

- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. This compound | C13H18N2O | CID 59929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vivanls.com [vivanls.com]

- 8. Milnacipran Impurities | SynZeal [synzeal.com]

- 9. usbio.net [usbio.net]

- 10. veeprho.com [veeprho.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacology and pharmacokinetics of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Excretion and metabolism of milnacipran in humans after oral administration of milnacipran hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. N-Desethyl L-Milnacipran HCl - SRIRAMCHEM [sriramchem.com]

- 19. This compound-d5 | LGC Standards [lgcstandards.com]

- 20. jocpr.com [jocpr.com]

- 21. scirp.org [scirp.org]

- 22. pharmaffiliates.com [pharmaffiliates.com]

- 23. veeprho.com [veeprho.com]

- 24. Determination of milnacipran, a serotonin and noradrenaline reuptake inhibitor, in human plasma using liquid chromatography with spectrofluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. GSRS [gsrs.ncats.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. scilit.com [scilit.com]

- 28. accessdata.fda.gov [accessdata.fda.gov]

What is the primary metabolite of Milnacipran?

An In-Depth Technical Guide to the Metabolism of Milnacipran

This guide provides a comprehensive technical overview of the metabolic fate of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI). Designed for researchers, scientists, and drug development professionals, this document delves into the core aspects of Milnacipran's biotransformation, identifying its primary metabolite and elucidating the enzymatic pathways involved. The content is structured to provide not only factual data but also the scientific rationale behind the metabolic profile, grounded in authoritative references.

Introduction to Milnacipran

Milnacipran, chemically (±)-[1R(S),2S(R)]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-carboxamide HCl, is a dual-action antidepressant that inhibits the reuptake of both norepinephrine and serotonin with roughly equivalent potency.[1][2] It is utilized clinically for the management of major depressive disorder and fibromyalgia.[3][4] Unlike many other antidepressants, Milnacipran possesses a simple pharmacokinetic profile characterized by high bioavailability (~85%), low plasma protein binding (~13%), and a relatively short elimination half-life of approximately 8 hours.[1][5][6] A key feature that distinguishes Milnacipran is that its metabolism does not heavily rely on the cytochrome P450 (CYP) enzyme system, which has significant implications for its drug-drug interaction potential.[1][7]

The Primary Metabolic Pathway: Glucuronidation

The principal route of metabolism for Milnacipran is Phase II conjugation, specifically direct glucuronidation.[7][8] This pathway is responsible for the formation of its most abundant metabolite.

Primary Metabolite: Milnacipran Carbamoyl-O-Glucuronide

The primary metabolite of Milnacipran is milnacipran carbamoyl-O-glucuronide .[4][9] This conjugate accounts for approximately 19-20% of an administered dose of Milnacipran that is recovered in the urine.[4] The formation of this metabolite renders the parent compound inactive, meaning the therapeutic effects of the drug are attributable to the unchanged Milnacipran.[2][4][8]

Milnacipran is a racemic mixture of two enantiomers: d-milnacipran (1S, 2R) and l-milnacipran (1R, 2S).[9] The glucuronidation process is stereoselective. The l-milnacipran enantiomer is preferentially conjugated, resulting in l-milnacipran carbamoyl-O-glucuronide being the predominant form of the metabolite, accounting for about 17% of the dose, while the d-enantiomer conjugate only accounts for about 2%.[9][10][11]

Secondary Metabolic Pathways

While glucuronidation is the primary metabolic route, a smaller fraction of Milnacipran undergoes Phase I oxidative metabolism.

N-Dealkylation and the Role of CYP3A4

A secondary, less significant metabolic pathway is the N-dealkylation of the diethylamino group, which produces the metabolite N-desethyl milnacipran .[4][9] This oxidative reaction is catalyzed primarily by the cytochrome P450 isoenzyme CYP3A4 .[3][8] this compound accounts for approximately 8% of the administered dose excreted in the urine and is also considered pharmacologically inactive.[4][11] The limited involvement of the CYP450 system in Milnacipran's overall clearance contributes to its low potential for pharmacokinetic drug interactions.[8][12]

Excretion and Mass Balance

A substantial portion of Milnacipran is eliminated from the body without being metabolized. The primary route of excretion for both the parent drug and its metabolites is renal.[4][8] Human mass balance studies using radiolabeled [¹⁴C]milnacipran have shown that:

-

Approximately 93% of the administered radioactive dose is recovered in the urine.[9][10]

-

About 55% of the dose is excreted as unchanged Milnacipran.[4][9]

-

The remaining portion consists of the metabolites, primarily milnacipran carbamoyl-O-glucuronide (~19%) and this compound (~8%).[4][9]

Data Summary: Pharmacokinetic Disposition of Milnacipran

| Compound | Percentage of Excreted Dose in Urine | Metabolic Pathway | Key Enzymes | Pharmacological Activity |

| Unchanged Milnacipran | ~55% | N/A | N/A | Active |

| Milnacipran Carbamoyl-O-Glucuronide | ~19% | Phase II Conjugation (Glucuronidation) | UGTs (inferred) | Inactive |

| This compound | ~8% | Phase I Oxidation (N-dealkylation) | CYP3A4 | Inactive |

Visualization of Metabolic Pathways

The following diagrams illustrate the biotransformation of Milnacipran and the experimental workflow used to elucidate these pathways.

Caption: Metabolic fate of Milnacipran.

Experimental Protocols: Human Mass Balance Study

The characterization of Milnacipran's metabolites was primarily achieved through human mass balance studies using radiolabeled compounds. This approach is the gold standard for defining the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.

Step-by-Step Methodology

-

Subject Recruitment: Healthy male volunteers are recruited after providing informed consent and undergoing a thorough health screening to ensure no underlying conditions that could affect drug metabolism.

-

Radiolabeling: Milnacipran is synthesized with a carbon-14 ([¹⁴C]) isotope at a metabolically stable position. This allows for the tracking of all drug-related material in the body.

-

Dosing: A single oral dose of [¹⁴C]milnacipran hydrochloride (e.g., 100 mg) is administered to the subjects.[9][10]

-

Sample Collection: Blood, plasma, and urine samples are collected at predetermined time points over a period sufficient to ensure capture of the majority of the excreted radioactivity (e.g., up to 10 days).[9]

-

Total Radioactivity Measurement: The total radioactivity in plasma and urine samples is quantified using liquid scintillation counting to determine the overall exposure and excretion rate of drug-related material.

-

Metabolite Profiling and Identification:

-

Urine samples are subjected to High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate the parent drug from its metabolites.[13]

-

The fractions corresponding to each radioactive peak are collected.

-

Mass Spectrometry (MS), often in tandem (LC-MS/MS), is then used to determine the exact mass and fragmentation pattern of each component, allowing for the structural elucidation of the metabolites.[14]

-

-

Quantification: The proportion of each metabolite and the unchanged parent drug is calculated based on the radioactivity associated with their respective chromatographic peaks relative to the total radioactivity recovered.

Causality in Experimental Design

The choice of a [¹⁴C] label is critical as it provides a robust and quantitative measure of all drug-derived components, irrespective of their chemical structure. This prevents underestimation of metabolic pathways that might occur if detection relied solely on methods specific to the parent drug's structure. The use of healthy volunteers establishes a baseline metabolic profile in a controlled population, minimizing variability from disease states or concomitant medications.

Caption: Workflow for a human ADME study.

Conclusion

The metabolism of Milnacipran is characterized by a primary pathway of direct glucuronidation, leading to the formation of its main, inactive metabolite, milnacipran carbamoyl-O-glucuronide . A secondary, minor pathway involving CYP3A4-mediated N-dealkylation produces this compound, which is also inactive. A significant portion of the drug is excreted unchanged in the urine. This metabolic profile, with its limited reliance on the cytochrome P450 system, underpins Milnacipran's favorable and predictable pharmacokinetic properties and its low propensity for drug-drug interactions.

References

-

R.L. Owen, & J.A. Kyle. Milnacipran (Savella), a Treatment Option for Fibromyalgia. U.S. Pharmacist. Available at: [Link]

-

S. Sarda, et al. (2012). Excretion and Metabolism of Milnacipran in Humans after Oral Administration of Milnacipran Hydrochloride. Drug Metabolism and Disposition. Available at: [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Milnacipran. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available at: [Link]

-

S. Caccia. (2008). Milnacipran: An antidepressant with dual selectivity of action on noradrenaline and serotonin uptake. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2023). Milnacipran. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

A. Delini-Stula, & B. Mikkelsen. (2000). Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake. Human Psychopharmacology. Available at: [Link]

-

D.J. Clauw, & L.M. Arnold. (2010). Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia. CNS Neuroscience & Therapeutics. Available at: [Link]

-

M. Al-Amin, et al. (2023). Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration. Pharmaceuticals. Available at: [Link]

-

C. Puozzo, et al. (2005). Lack of Interaction of Milnacipran with the Cytochrome P450 Isoenzymes Frequently Involved in the Metabolism of Antidepressants. ResearchGate. Available at: [Link]

-

S. Sarda, et al. (2012). Excretion and metabolism of milnacipran in humans after oral administration of milnacipran hydrochloride. Drug Metabolism and Disposition. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Milnacipran. PubChem Compound Database. Available at: [Link]

-

S. Paris, et al. (2009). In Vitro Inhibition and Induction of Human Liver Cytochrome P450 Enzymes by Milnacipran. Drug Metabolism Letters. Available at: [Link]

-

C. Puozzo, & B.E. Leonard. (1996). Pharmacology and pharmacokinetics of milnacipran. International Clinical Psychopharmacology. Available at: [Link]

-

C. Puozzo, et al. (1998). Pharmacokinetics of milnacipran in comparison with other antidepressants. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

-

C. Puozzo, et al. (2005). Lack of interaction of milnacipran with the cytochrome p450 isoenzymes frequently involved in the metabolism of antidepressants. Clinical Pharmacokinetics. Available at: [Link]

-

Small Molecule Pathway Database. (2024). Milnacipran Drug Metabolism Action Pathway. SMPDB. Available at: [Link]

-

U.S. Food and Drug Administration. (2008). Cross Discipline Team Leader Review. FDA. Available at: [Link]

-

N. Tondepu, et al. (2013). A Stability Indicating U-HPLC Method for Milnacipran in Bulk Drugs and Pharmaceutical Dosage Forms. Scientific Research Publishing. Available at: [Link]

-

S. H. Kim, et al. (2008). Determination of milnacipran, a serotonin and noradrenaline reuptake inhibitor, in human plasma using liquid chromatography with spectrofluorimetric detection. ResearchGate. Available at: [Link]

Sources

- 1. Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and pharmacokinetics of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Milnacipran - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Milnacipran - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics of milnacipran in comparison with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Milnacipran (Savella), a Treatment Option for Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Excretion and metabolism of milnacipran in humans after oral administration of milnacipran hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Lack of interaction of milnacipran with the cytochrome p450 isoenzymes frequently involved in the metabolism of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scirp.org [scirp.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Metabolism of Milnacipran to N-Desethyl Milnacipran

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Protocol

Introduction: Milnacipran and Its Metabolic Landscape

Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) utilized in the treatment of fibromyalgia and major depressive disorder.[1] A comprehensive understanding of its pharmacokinetics reveals that a significant portion of the drug is excreted unchanged in the urine, while another fraction undergoes glucuronidation.[1][2] However, a key metabolic pathway involves oxidative metabolism, primarily through N-dealkylation, leading to the formation of its major active metabolite, N-desethyl Milnacipran.[2]

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, are the primary drivers of this Phase I metabolic transformation.[3] Extensive research has identified CYP3A4 as the principal enzyme responsible for the N-desethylation of Milnacipran, with minor contributions from other isoforms such as CYP2C8, 2C19, 2D6, and 2J2.[3] This knowledge is the cornerstone of our in vitro investigation, allowing us to select the appropriate biological systems and experimental designs to probe this specific metabolic conversion.

This guide will provide a detailed framework for characterizing the in vitro metabolism of Milnacipran to this compound, encompassing:

-

Enzyme Kinetics: Determining the key parameters that govern the rate of metabolite formation.

-

Experimental Systems: Utilizing human liver microsomes (HLM) and recombinant human CYP enzymes to model hepatic metabolism.

-

Analytical Quantification: Employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific measurement of both the parent drug and its metabolite.

The Metabolic Pathway: A Visual Representation

The conversion of Milnacipran to this compound is a classic example of a CYP-mediated N-dealkylation reaction. This process involves the enzymatic removal of an ethyl group from the nitrogen atom of the diethylamino moiety of the Milnacipran molecule.

Caption: Workflow for HLM Incubation and Kinetic Analysis.

Protocol 2: Reaction Phenotyping with Recombinant Human CYP3A4

This protocol confirms the primary role of CYP3A4 in Milnacipran N-desethylation and determines the kinetic parameters for this specific enzyme.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Follow the same reagent preparation steps as in Protocol 1.

-

-

Incubation Setup:

-

On ice, prepare incubation mixtures containing:

-

Potassium phosphate buffer

-

Recombinant human CYP3A4 (e.g., 10-20 pmol/mL)

-

Milnacipran at a range of concentrations.

-

-

Include appropriate controls, including incubations without the enzyme or without NADPH.

-

-

Initiation, Incubation, and Termination:

-

Follow the same procedure as in Protocol 1.

-

Data Analysis:

-

Quantify the formation of this compound.

-

Determine the Km and Vmax for CYP3A4-mediated N-desethylation of Milnacipran. This provides a direct measure of the affinity and catalytic efficiency of the primary metabolizing enzyme.

Analytical Methodology: LC-MS/MS Quantification

The accurate quantification of both Milnacipran and this compound is paramount. LC-MS/MS provides the necessary sensitivity and specificity for this task.

Sample Preparation for LC-MS/MS

The protein precipitation method described in the incubation protocols is a robust and straightforward approach for preparing in vitro samples for LC-MS/MS analysis. The use of an internal standard, such as a stable isotope-labeled version of the analyte (Milnacipran-d10), is critical for correcting for any variability in sample processing and instrument response.

LC-MS/MS Method Parameters

The following table provides a starting point for developing a validated LC-MS/MS method. Optimization will be necessary based on the specific instrumentation used.

| Parameter | Recommended Condition | Rationale |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and separation of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | Start at low %B, ramp to high %B | To elute analytes with good peak shape. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical LC-MS. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amine groups on both analytes are readily protonated. |

| MRM Transitions | See Table Below | For specific and sensitive detection. |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Milnacipran | 247.2 | 100.1 |

| This compound | 219.2 (Predicted) | To be determined empirically |

| Milnacipran-d10 (IS) | 257.2 | 110.2 |

Note: The MRM transition for this compound is predicted based on its chemical structure and may require experimental optimization.

A validated LC-MS/MS method for Milnacipran has been reported with a precursor ion of m/z 247.2 and a product ion of m/z 100.1. [4][5][6]The internal standard Milnacipran-d10 has a precursor ion of m/z 257.2 and a product ion of m/z 110.2. [5]

Data Interpretation and Reporting

The culmination of these experiments is the clear and concise reporting of the findings.

-

Enzyme Kinetics: Present the Km and Vmax values in a tabular format, including the standard error of the estimates.

-

Reaction Phenotyping: Clearly state the contribution of CYP3A4 to the overall metabolism of Milnacipran to this compound.

-

Analytical Method: Report the validation parameters of the LC-MS/MS method, including linearity, accuracy, precision, and limit of quantification.

Conclusion: From In Vitro Data to Clinical Insight

This in-depth technical guide provides a comprehensive framework for the investigation of the in vitro metabolism of Milnacipran to this compound. By adhering to these principles and protocols, researchers can generate high-quality, reliable data that will provide crucial insights into the metabolic fate of this important therapeutic agent. This understanding is not an academic exercise; it is a critical component of drug development that informs clinical trial design, predicts potential drug-drug interactions, and ultimately contributes to the safe and effective use of Milnacipran in patients.

References

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

-

PubChem. (n.d.). Milnacipran. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

- Puozzo, C., et al. (2005). Lack of interaction of milnacipran with the cytochrome P450 isoenzymes frequently involved in the metabolism of antidepressants.

- Thorat, U., Gomes, S., & Baheti, J. (2013). Rapid high Performance liquid Chromatography- Tandem mass Spectrometry Method For Quantitation of Milnacepran in Human Plasma. Journal of Applied Pharmaceutical Science, 3(04), 146-151.

- Puozzo, C., & Leonard, B. E. (1996). Pharmacology and pharmacokinetics of milnacipran. International Clinical Psychopharmacology, 11 Suppl 4, 9-23.

- Morency, M. A., & Poirier, L. R. (2000). Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake. Human Psychopharmacology, 15(4), 255-260.

- Challa, B. R., et al. (2013). Bioanalytical method development and validation of milnacipran in rat plasma by LC–MS/MS detection and its application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(4), 259-266.

- Raju, B., Ramesh, M., & Ramakrishna, S. (2013). Validated Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometric Method for Quantification of Milnacipran in Human Plasma. IOSR Journal of Pharmacy and Biological Sciences, 6(5), 98-104.

Sources

- 1. Lack of interaction of milnacipran with the cytochrome p450 isoenzymes frequently involved in the metabolism of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Bioanalytical method development and validation of milnacipran in rat plasma by LC-MS/MS detection and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Pharmacological Activity of N-Desethyl Milnacipran

Abstract

Introduction: Milnacipran and the Significance of its Metabolites

Milnacipran's therapeutic action is derived from its relatively balanced inhibition of SERT and NET, which increases the synaptic concentrations of serotonin and norepinephrine.[2][6] This dual action is crucial for its efficacy in modulating pain perception and mood.[2] When evaluating any pharmaceutical agent, a thorough understanding of its metabolism is paramount. Metabolites can range from being inert to possessing their own significant pharmacological activity, potentially contributing to the therapeutic window or adverse effect profile of the parent drug.

N-desethyl milnacipran is a primary product of Phase I metabolism of milnacipran. Understanding its specific pharmacological activity is essential for a complete characterization of milnacipran's in vivo action. This guide will synthesize the available data and outline the standard investigative procedures used to make such determinations.

Metabolic Pathway and Pharmacokinetics

The biotransformation of milnacipran is relatively limited compared to many other antidepressants, with a significant portion of the drug excreted unchanged.[1][3] However, a key metabolic route is N-dealkylation, which produces this compound.

Enzymatic Conversion

The conversion of milnacipran to this compound is an oxidative reaction primarily catalyzed by the cytochrome P450 enzyme system.

-

Primary Enzyme: CYP3A4 is the main isoenzyme responsible for the N-dealkylation of milnacipran.[7]

-

Metabolic Reaction: The process involves the removal of one of the N-ethyl groups from the milnacipran molecule.

This metabolic step is a critical determinant of the clearance rate of milnacipran via oxidative pathways.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Neurotransmitter Reuptake Inhibition Assay

This functional assay measures the ability of a compound to block the transport of a neurotransmitter into a cell.

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing hSERT or hNET (e.g., HEK293 cells) in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound (this compound) in a buffer solution.

-

Initiate Uptake: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine) to each well to initiate the uptake process.

-

Incubation: Incubate for a short, defined period at 37°C to allow for transporter-mediated uptake. A parallel plate is incubated at 4°C to determine non-specific uptake.

-

Terminate Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel and terminate the uptake process.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Quantification: Transfer the lysate to a scintillation vial and measure the radioactivity, which corresponds to the amount of neurotransmitter taken up by the cells.

-

Data Analysis: Subtract non-specific uptake from all measurements. Plot the percentage of uptake inhibition against the concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.

Caption: Workflow for a neurotransmitter reuptake inhibition assay.

Conclusion on Pharmacological Activity

While specific public-domain studies detailing the Kᵢ or IC₅₀ values of this compound are scarce, the consensus from comprehensive reviews and pharmacokinetic analyses is clear. Multiple sources explicitly state that the metabolites of milnacipran, including this compound, are considered inactive. [1][8]It is concluded that the parent drug, milnacipran, is the only compound responsible for the observed pharmacological effects at clinical doses. [3][4][9] This implies that when subjected to the rigorous assays described above, this compound would demonstrate:

-

High Kᵢ values , indicating very weak or negligible binding to SERT and NET.

-

High IC₅₀ values , indicating a very low potency for inhibiting serotonin and norepinephrine reuptake.

Therefore, this compound does not meaningfully contribute to the therapeutic efficacy of milnacipran. Its formation is primarily a step in the drug's clearance and elimination pathway. For drug development professionals, this is a favorable characteristic, as it simplifies the pharmacokinetic-pharmacodynamic (PK/PD) relationship, meaning the concentration of the parent drug is the primary driver of the clinical response.

References

-

Paris, A., G. G. G. Camilleri, C. Servant, and D. Deprez. (2009). In Vitro Inhibition and Induction of Human Liver Cytochrome P450 Enzymes by Milnacipran. Drug Metabolism and Disposition, 37(10), 2053-2060. [Link]

-

Owen, R. T. (2010). Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia. Therapeutic Advances in Musculoskeletal Disease, 2(4), 201-220. [Link]

-

Puozzo, C., & Leonard, B. E. (1998). Pharmacology and Pharmacokinetics of milnacipran. International Clinical Psychopharmacology, 17 Suppl 1, S25-35. [Link]

-

Puozzo, C., et al. (2005). Lack of interaction of milnacipran with the cytochrome p450 isoenzymes frequently involved in the metabolism of antidepressants. Clinical Drug Investigation, 25(9), 575-588. [Link]

-

Puozzo, C., & Leonard, B. E. (1996). Pharmacokinetics of milnacipran in comparison with other antidepressants. International clinical psychopharmacology, 11 Suppl 4, 15–27. [Link]

-

Puozzo, C., Panconi, E., & Deprez, D. (2002). Pharmacology and pharmacokinetics of milnacipran. International clinical psychopharmacology, 17 Suppl 1, S25–S35. [Link]

-

Markou, A., et al. (2023). Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration. Pharmaceutics, 15(12), 2735. [Link]

-

Kasper, S., & Pletan, Y. (2003). Milnacipran: a unique antidepressant?. Neuropsychiatric disease and treatment, 1(2), 111–117. [Link]

-

Wikipedia contributors. (2023, December 29). Milnacipran. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

-

Tsuruta, Y., et al. (2000). Excretion and Metabolism of Milnacipran in Humans after Oral Administration of Milnacipran Hydrochloride. Drug Metabolism and Disposition, 28(1), 61-66. [Link]

-

Takano, A., Halldin, C., & Farde, L. (2013). SERT and NET occupancy by venlafaxine and milnacipran in nonhuman primates: a PET study. Psychopharmacology, 226(1), 147–153. [Link]

-

Mochizuki, D., et al. (2002). Neurochemical and behavioural characterization of milnacipran, a serotonin and noradrenaline reuptake inhibitor in rats. Psychopharmacology, 162(3), 295-303. [Link]

-

Delini-Stula, A. (2000). Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake. Human Psychopharmacology: Clinical and Experimental, 15(4), 255-260. [Link]

-

Moret, C., & Briley, M. (2000). Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake. Human psychopharmacology, 15(4), 255–260. [Link]

Sources

- 1. Milnacipran - Wikipedia [en.wikipedia.org]

- 2. Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology and pharmacokinetics of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SERT and NET occupancy by venlafaxine and milnacipran in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Serotonin and Norepinephrine Transporter Affinity of N-Desethyl Milnacipran

A Senior Application Scientist's Perspective on Characterizing Drug Metabolites

Introduction: The Imperative of Metabolite Profiling in Drug Development

In the landscape of modern pharmacology, the journey of a drug molecule through the body is as critical as its initial interaction with its target. Metabolism, the biochemical modification of drug compounds, can significantly alter their efficacy, safety, and duration of action. The resulting metabolites can range from being inert to possessing pharmacological activity that rivals or even surpasses the parent compound. A thorough characterization of major metabolites is therefore not merely a regulatory requirement but a cornerstone of robust drug development.

Pharmacological Context: Milnacipran and its Metabolic Fate

Milnacipran exerts its therapeutic effects by binding to SERT and NET, inhibiting the reuptake of serotonin and norepinephrine from the synaptic cleft and thereby enhancing neurotransmission. Unlike some other SNRIs, milnacipran exhibits a more balanced affinity for both transporters.[1] Following administration, milnacipran is metabolized to a limited extent, with a significant portion excreted unchanged. One of the identified metabolites is N-desethyl milnacipran, formed via N-dealkylation.[5] This metabolite accounts for approximately 8% of the excreted dose.[6]

While often cited as inactive, the principle of thorough pharmacological investigation demands empirical verification of a major metabolite's activity, or lack thereof. The following sections will detail the precise methodologies required to generate a definitive pharmacological profile of this compound's interaction with SERT and NET.

Definitive Characterization of Transporter Affinity: A Methodological Deep Dive

To ascertain the binding affinity of this compound for SERT and NET, the gold-standard in vitro method is the radioligand binding assay. This technique provides a quantitative measure of the direct interaction between a compound and its target receptor or transporter.

Experimental Workflow: Radioligand Binding Assay

The workflow for a competitive radioligand binding assay is a multi-step process designed to ensure accuracy and reproducibility.

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Competitive Radioligand Binding Assay for SERT and NET

This protocol outlines the necessary steps to determine the binding affinity (Ki) of this compound for the human serotonin and norepinephrine transporters.

1. Preparation of Cell Membranes:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

-

Homogenization: Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Ultracentrifugation: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspension and Storage: Wash the membrane pellet with fresh buffer, then resuspend in a suitable assay buffer and store at -80°C until use. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Assay Procedure:

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test Compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

-

Radioligand Selection:

-

For SERT: Use a high-affinity radioligand such as [³H]citalopram.

-

For NET: Use a high-affinity radioligand such as [³H]nisoxetine.

-

The concentration of the radioligand should be close to its dissociation constant (Kd) for the respective transporter.

-

-

Incubation: In a 96-well plate, combine the cell membranes, the radioligand, and either the assay buffer (for total binding), a high concentration of a known inhibitor (e.g., imipramine for SERT, desipramine for NET) for non-specific binding, or the various dilutions of this compound.

-

Equilibrium: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

3. Detection and Data Analysis:

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Transformation: Convert the counts per minute (CPM) to specific binding by subtracting the non-specific binding from the total binding.

-

IC50 Determination: Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter.

-

Data Interpretation and Expected Outcomes

The results of these assays will provide a clear, quantitative measure of the affinity of this compound for SERT and NET.

Table 1: Hypothetical Transporter Binding Affinity Data

| Compound | SERT Ki (nM) | NET Ki (nM) | NET/SERT Affinity Ratio |

| Milnacipran | 123 | 200 | 1.6 |

| This compound | To be determined | To be determined | To be determined |

Note: Milnacipran Ki values are from existing literature for comparative purposes.[1]

A high Ki value (typically >1000 nM) would support the assertion that this compound is pharmacologically inactive at these transporters. Conversely, a low Ki value would indicate that it is an active metabolite and warrants further investigation into its potential contribution to the overall clinical effects of milnacipran.

The Broader Context: Signaling Pathways and Clinical Relevance

The inhibition of SERT and NET by active compounds leads to an increase in the extracellular concentrations of serotonin and norepinephrine in the brain. This modulation of monoaminergic signaling is the primary mechanism of action for SNRI antidepressants and analgesics.

Caption: Simplified signaling pathway of SNRI action at the synapse.

Conclusion: A Commitment to Scientific Rigor

While the current body of literature suggests that this compound is an inactive metabolite, this guide provides the definitive experimental framework for empirically testing this hypothesis. For researchers in drug development, the principles and protocols outlined here serve as a robust template for the characterization of any drug metabolite. The rigorous, data-driven evaluation of a drug's complete pharmacological profile, including its metabolites, is paramount to ensuring its safety, efficacy, and the advancement of therapeutic innovation.

References

-

Briley, M., & Prost, J. F. (2010). Milnacipran: a unique antidepressant?. Journal of Psychopharmacology, 24(8), 1211-1220. Available at: [Link]

-

Clauw, D. J. (2010). Milnacipran: a selective serotonin and norepinephrine dual reuptake inhibitor for the management of fibromyalgia. Expert review of clinical immunology, 6(3), 355-364. Available at: [Link]

-

Puozzo, C., & Leonard, B. E. (1996). Pharmacology and pharmacokinetics of milnacipran. International clinical psychopharmacology, 11 Suppl 4, 9-24. Available at: [Link]

- Moret, C., & Briley, M. (1997). Milnacipran: a new specific serotonin and noradrenaline reuptake inhibitor. Drugs of the Future, 22(5), 513.

-

Vaishnavi, S. N., Nemeroff, C. B., Plott, S. J., Rao, S. G., Kranzler, J., & Owens, M. J. (2004). Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. Biological psychiatry, 55(3), 320-322. Available at: [Link]

-

Takano, A., Halldin, C., & Farde, L. (2013). SERT and NET occupancy by venlafaxine and milnacipran in nonhuman primates: a PET study. Psychopharmacology, 225(1), 163-170. Available at: [Link]

-

Forest Laboratories, Inc. (2009). Savella (milnacipran HCl) tablets Prescribing Information. Available at: [Link]

-

Puech, A., Montgomery, S. A., Prost, J. F., Solles, A., & Briley, M. (1997). Milnacipran, a new serotonin and noradrenaline reuptake inhibitor: an overview of its antidepressant activity and clinical tolerability. International clinical psychopharmacology, 12(2), 99-108. Available at: [Link]

Sources

- 1. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and pharmacokinetics of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drugs.com [drugs.com]

N-Desethyl Milnacipran: An In-Depth Technical Guide on its Role as an Active Metabolite

Introduction: The Significance of Metabolite Activity in Drug Development

In the realm of pharmacology and drug development, the journey of a therapeutic agent through the body is as critical as its initial interaction with its target. Metabolism, the biochemical modification of drug molecules by living organisms, can dramatically alter a compound's efficacy, safety, and duration of action. A crucial aspect of this process is the formation of metabolites, which can range from being completely inert to possessing pharmacological activity comparable to, or even exceeding, that of the parent drug. Understanding the activity of these metabolites is paramount for a comprehensive pharmacological profile and for predicting clinical outcomes. This guide provides a detailed technical exploration of N-desethyl milnacipran, a metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) milnacipran, to definitively address the question of its status as an active metabolite.

Milnacipran is utilized in the management of fibromyalgia and major depressive disorder, exerting its therapeutic effects by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE).[1][2] Its metabolic fate is a key determinant of its overall pharmacological action and potential for drug-drug interactions.

Metabolic Pathway of Milnacipran: Formation of this compound

Milnacipran undergoes limited metabolism in humans, with a significant portion of the administered dose being excreted unchanged.[3] The metabolic transformations that do occur include glucuronide conjugation and oxidation. One of the oxidative pathways is N-dealkylation, which results in the formation of this compound.[4][5]

Following oral administration, approximately 8% of a milnacipran dose is excreted in the urine as the this compound metabolite.[6] The primary enzyme responsible for this N-desethylation is cytochrome P450 3A4 (CYP3A4).[7]

Figure 1. Simplified metabolic pathway of milnacipran.

Pharmacological Activity of this compound: An Evidence-Based Assessment

The central question addressed in this guide is whether this compound contributes to the overall pharmacological effects of its parent compound. Based on available preclinical data and regulatory agency reviews, this compound is considered to be an inactive metabolite .[7][8]

The parent drug, milnacipran, is the primary pharmacologically active compound.[3] It exhibits a relatively balanced inhibition of both SERT and NET.[9] The lack of significant pharmacological activity from its metabolites, including this compound, simplifies its pharmacokinetic and pharmacodynamic profile and reduces the potential for complex drug-metabolite interactions.

Comparative Pharmacological Profile

To contextualize the inactivity of this compound, it is useful to compare it with the known activity of the parent compound, milnacipran.

| Compound | Target | In Vitro Activity (Ki, nM) | Status |

| Milnacipran | SERT | 123[9] | Active |

| NET | 200[9] | Active | |

| This compound | SERT | Not publicly available | Inactive[7][8] |

| NET | Not publicly available | Inactive[7][8] |

Table 1. Comparative pharmacological profile of milnacipran and this compound.

The low plasma concentrations of this compound further support its negligible contribution to the clinical effects of milnacipran. Studies have shown that the plasma levels of this metabolite are significantly lower than those of the parent drug.[6]

Experimental Protocols for Assessing Metabolite Activity

For researchers aiming to independently verify the activity of a drug metabolite such as this compound, a series of in vitro and in vivo experiments are necessary. The following protocols outline standard methodologies in the field.

Figure 2. Experimental workflow for assessing the activity of a drug metabolite.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) and norepinephrine transporter (hNET).

Methodology:

-

Preparation of Cell Membranes: Utilize cell lines stably expressing hSERT or hNET (e.g., HEK293 or CHO cells). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Radioligand: For hSERT, use a high-affinity radioligand such as [³H]-citalopram or [³H]-paroxetine. For hNET, use a radioligand like [³H]-nisoxetine.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (or milnacipran as a positive control).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Uptake Assay

Objective: To determine the functional inhibitory potency (IC50) of this compound on serotonin and norepinephrine uptake.

Methodology:

-

Cell Culture: Use cell lines stably expressing hSERT or hNET.

-

Uptake Reaction: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound.

-

Initiation of Uptake: Add a radiolabeled neurotransmitter ([³H]-5-HT for SERT or [³H]-NE for NET) to initiate the uptake process.

-

Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of uptake inhibition against the concentration of this compound.

In Vivo Behavioral Models

Objective: To assess the potential antidepressant-like and analgesic effects of this compound in rodent models.

Forced Swim Test (Antidepressant-like activity):

-

Acclimation: Individually place mice in a transparent cylinder filled with water from which they cannot escape.

-

Test Session: On the test day, administer this compound, a positive control (e.g., milnacipran or imipramine), or vehicle to different groups of mice. After a set pre-treatment time, place the mice in the water-filled cylinder for a 6-minute session.

-

Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

Hot Plate Test (Analgesic activity):

-

Baseline Latency: Determine the baseline pain sensitivity of each mouse by placing it on a heated plate (e.g., 55°C) and measuring the time it takes to exhibit a pain response (e.g., licking a paw or jumping).

-

Drug Administration: Administer this compound, a positive control (e.g., morphine or milnacipran), or vehicle.

-

Post-treatment Latency: At various time points after drug administration, re-measure the response latency on the hot plate. An increase in the time to response indicates an analgesic effect.

Conclusion

Based on the currently available evidence, primarily from regulatory agency reviews of preclinical data, This compound is not considered an active metabolite .[7][8] The parent drug, milnacipran, is responsible for the therapeutic effects observed in clinical practice. The limited metabolism of milnacipran to inactive metabolites contributes to its predictable pharmacokinetic profile and a lower potential for certain types of drug-drug interactions.

For researchers in drug development, the case of this compound underscores the critical importance of thoroughly characterizing the pharmacological activity of all major metabolites. While in this instance the metabolite is inactive, in many other cases, metabolites can significantly contribute to both the efficacy and toxicity of a therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such essential investigations.

References

-

Cross Discipline Team Leader Review - eCopy, Inc. - FDA. (2008). Retrieved from [Link]

-

204168Orig1s000 - accessdata.fda.gov. (2012). Retrieved from [Link]

-

Summary Review - accessdata.fda.gov. (2009). Retrieved from [Link]

-

Pharmacology and Pharmacokinetics of milnacipran - ResearchGate. (n.d.). Retrieved from [Link]

-

Li, F., Chin, C., Wangsa, J., & Ho, J. (2012). Excretion and metabolism of milnacipran in humans after oral administration of milnacipran hydrochloride. Drug Metabolism and Disposition, 40(9), 1723–1735. Retrieved from [Link]

-

Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC. (2023). Retrieved from [Link]

-

Puozzo, C., & Leonard, B. E. (1996). Pharmacology and pharmacokinetics of milnacipran. International Clinical Psychopharmacology, 11 Suppl 4, 25–35. Retrieved from [Link]

-

Excretion and Metabolism of Milnacipran in Humans after Oral Administration of Milnacipran Hydrochloride - ResearchGate. (n.d.). Retrieved from [Link]

-

Vaishnavi, S. N., Nemeroff, C. B., Plott, S. J., Rao, S. G., Kranzler, J., & Owens, M. J. (2004). Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. Biological Psychiatry, 55(3), 320–322. Retrieved from [Link]

-

Owen, R. T. (2009). Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia. Drugs of Today, 45(7), 499. Retrieved from [Link]

-

Puozzo, C., & Briley, M. (2008). Milnacipran: a unique antidepressant? Neuropsychiatric Disease and Treatment, 4(2), 213–228. Retrieved from [Link]

-

Puozzo, C., Albin, H., Vinçon, G., & Deprez, D. (2005). Lack of interaction of milnacipran with the cytochrome p450 isoenzymes frequently involved in the metabolism of antidepressants. International Clinical Psychopharmacology, 20(4), 211–218. Retrieved from [Link]

Sources

- 1. Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and pharmacokinetics of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Excretion and metabolism of milnacipran in humans after oral administration of milnacipran hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]

N-Desethyl Milnacipran discovery and initial characterization

An In-Depth Technical Guide: N-Desethyl Milnacipran: Discovery and Initial Characterization

Audience: Researchers, scientists, and drug development professionals.

Milnacipran is a well-established Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) used clinically for conditions such as fibromyalgia and major depressive disorder.[1] Its therapeutic effect is derived from its ability to inhibit the reuptake of both serotonin and norepinephrine with roughly equivalent potency.[2][3] In the lifecycle of drug development and post-market surveillance, a thorough understanding of a drug's metabolic fate is paramount. The parent drug is rarely the only chemical entity exerting an effect—or lacking one—within the body. Metabolites, the products of the body's enzymatic transformation of the drug, can possess their own pharmacological activity, contribute to the parent drug's profile, or be entirely inactive.

The discovery and characterization of this compound, a primary metabolite of milnacipran, serves as a critical case study in this process. This guide provides a detailed technical overview of the methodologies and scientific rationale behind its identification, synthesis, and initial characterization, offering field-proven insights for professionals in drug development.

Discovery as a Major Metabolite

The first step in characterizing any metabolite is its discovery through pharmacokinetic and metabolism studies. This compound was identified as a significant product of milnacipran's biotransformation in humans.

Metabolic Pathway Identification

Following oral administration of radiolabeled ([¹⁴C]) milnacipran to healthy subjects, analysis of plasma and urine revealed the metabolic profile.[4] The primary route of elimination for milnacipran is renal, with a substantial portion (approximately 55%) excreted as the unchanged parent drug.[4][5] However, several metabolites were identified, with this compound being the most prominent oxidative metabolite.[6]

This transformation occurs via N-dealkylation, specifically the removal of one of the N,N-diethyl groups from the carboxamide moiety. In vitro studies using human liver microsomes have pinpointed the primary enzyme responsible for this reaction as Cytochrome P450 3A4 (CYP3A4) , with minor contributions from other CYP isozymes.[6][7] This finding is crucial as it informs the potential for drug-drug interactions with strong inhibitors or inducers of CYP3A4.

The metabolic journey does not end there. Both the parent drug and this compound can undergo further Phase II conjugation with glucuronic acid to form more water-soluble compounds for excretion.[4][6]

Quantitative Significance

Studies have consistently shown that this compound accounts for a notable fraction of the administered dose. It represents approximately 8% to 18% of the dose excreted in urine.[4][5][6][8] This quantitative significance mandates its synthesis and further characterization to assess its potential pharmacological and toxicological impact.

Synthesis and Reference Standard Procurement

To move from discovery to characterization, a pure, well-characterized supply of this compound is required. This is achieved either through chemical synthesis or procurement from specialized vendors who provide it as a certified reference standard.[9][10]

The synthesis of this compound would logically follow a similar pathway to that of milnacipran itself, with a key modification in the starting materials or a final dealkylation step. The synthesis of milnacipran and its analogs has been described in the literature, providing a roadmap for chemists.[11][12] The critical objective is to produce a reference material of high purity, which is then rigorously confirmed.

Analytical Characterization

The definitive identification and quantification of this compound rely on a suite of modern analytical techniques.

Structural Elucidation

The identity of the synthesized reference standard must be unequivocally confirmed and matched to the metabolite observed in biological samples. This is accomplished using a combination of spectroscopic methods, similar to those used for the parent drug.[12][13]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound (C₁₃H₁₈N₂O), the expected molecular weight is approximately 218.29 g/mol .[14] High-resolution MS provides an exact mass, confirming the elemental composition and the loss of a C₂H₅ group from milnacipran.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's structure, showing the connectivity of atoms and confirming the presence of an N-ethyl group instead of an N,N-diethyl group.

-

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the amide C=O stretch and N-H bonds.

Chromatographic Quantification

For quantitative analysis in biological matrices (e.g., plasma, urine), chromatographic methods are essential for their sensitivity and specificity.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard technique for separating milnacipran and its metabolites.[15][16][17] A C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.[15][17]

-

Detection: UV detection at around 210-225 nm is common.[15][17] However, for higher sensitivity and specificity, especially in complex biological matrices, mass spectrometry is the detector of choice.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis.[18] It provides excellent sensitivity (down to the ng/mL or pg/mL level) and specificity by monitoring specific mass transitions for the parent drug and the metabolite. For robust quantification, a stable isotope-labeled internal standard, such as this compound-D5, is employed to correct for matrix effects and variations in sample processing.[19]

Protocol Example: Quantification of this compound in Human Plasma via LC-MS/MS

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., this compound-D5 at 50 ng/mL).

-

Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

-

LC Conditions:

-

Column: C18, 2.1 x 50 mm, 3.5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

This compound-D5 (IS): Q1 (Precursor Ion + 5) -> Q3 (Product Ion + 5)

-

-

-

Validation:

-

The method must be validated according to ICH guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[15]

-

Initial Pharmacological Characterization

A key question for any major metabolite is whether it is pharmacologically active. Initial characterization focuses on determining if the metabolite interacts with the same targets as the parent drug.

Receptor and Transporter Binding Assays

The primary mechanism of action for milnacipran is the inhibition of serotonin (SERT) and norepinephrine (NET) transporters.[1] Therefore, the initial pharmacological screening for this compound involves in vitro binding assays to determine its affinity for these same transporters.

The results from these studies are critical. For milnacipran, it has been determined that the parent drug is responsible for the pharmacological activity, with the metabolites, including this compound, considered inactive at clinically relevant concentrations.[2][5][7] This means the binding affinity (Ki) of this compound for SERT and NET is significantly lower (higher Ki value) than that of milnacipran.

In Vitro Functional Assays

Binding does not always equate to functional activity. Functional assays, such as monoamine reuptake inhibition assays in rat brain synaptosomes or in cell lines expressing human SERT and NET, are used to measure the metabolite's ability to actually block transporter function.[20] These experiments confirm the findings of the binding assays, demonstrating that this compound has substantially less potency as a reuptake inhibitor compared to the parent compound.

Pharmacokinetic and Preclinical Safety Assessment

Pharmacokinetic Data

Using the validated LC-MS/MS method described earlier, the pharmacokinetic profile of this compound can be determined in both preclinical species and humans. Key parameters are summarized below.

| Parameter | Milnacipran | This compound | Rationale |

| Tmax (Time to Peak Conc.) | ~2-4 hours[5] | Generally later than parent | Formation is dependent on metabolism of the parent drug. |

| t½ (Elimination Half-life) | ~6-8 hours[5] | Similar or slightly longer | Dependent on its own clearance characteristics. |

| Cmax (Peak Concentration) | Dose-dependent | Significantly lower than parent | Represents only a fraction of the total drug exposure.[4] |

| Renal Excretion | ~55% of dose (unchanged)[4] | ~8-18% of dose[4][6] | Major route of elimination for both compounds. |

Table 1: Comparative Pharmacokinetic Parameters

Initial Safety Evaluation

Regulatory guidelines require the safety assessment of any drug metabolite that constitutes a significant portion of the total drug exposure.[21][22] The initial characterization of this compound as pharmacologically inactive simplifies this process. The primary goals of the preclinical safety evaluation are to characterize toxic effects, establish dose dependence, and determine a safe starting dose for human trials.[23][24]

Initial safety screening typically involves:

-

In Vitro Cytotoxicity Assays: To determine if the metabolite is toxic to cells.[21]

-

hERG Channel Assay: To assess the risk of cardiac QT prolongation.[21]

-

Genetic Toxicology (Ames Test): To screen for mutagenic potential.[25]

Given that this compound is pharmacologically inactive and its systemic exposure is lower than the parent drug, it is not expected to present new safety concerns beyond those already characterized for milnacipran.[2][25]

Conclusion and Significance